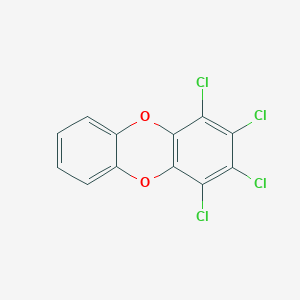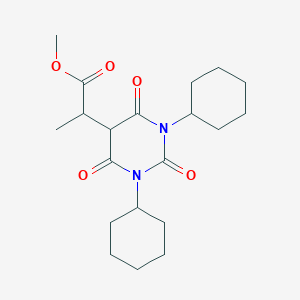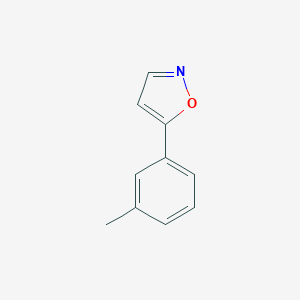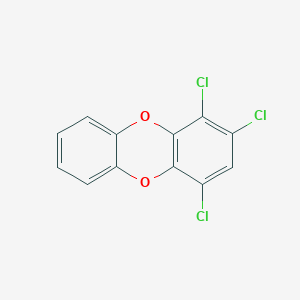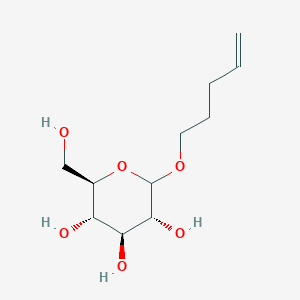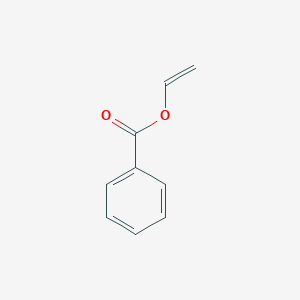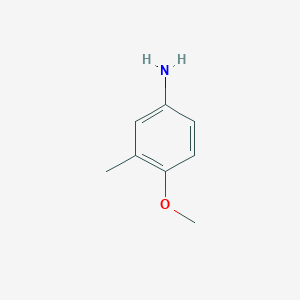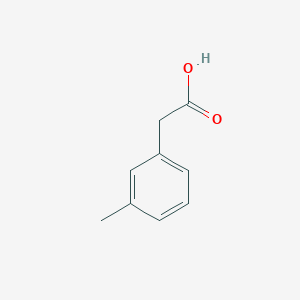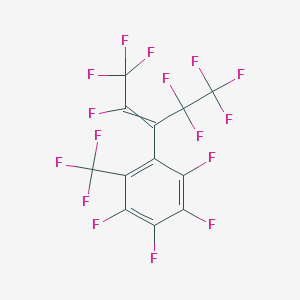
9,10-Dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one, also known as DMBA, is a polycyclic aromatic hydrocarbon that has been extensively studied in scientific research. DMBA is commonly used as a carcinogen in laboratory experiments to induce tumors in animals, particularly in mammary glands. The compound has also been shown to have potential as an anti-cancer agent in certain contexts.
作用機序
9,10-Dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one is metabolized by cytochrome P450 enzymes in the liver, generating reactive intermediates that can bind to DNA and cause mutations. The compound has been shown to induce DNA damage and activate oncogenes, leading to the development of tumors. 9,10-Dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one has also been shown to induce oxidative stress and inflammation, which can contribute to cancer development.
生化学的および生理学的効果
9,10-Dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one has been shown to have a variety of biochemical and physiological effects. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. 9,10-Dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one has also been shown to inhibit cell proliferation and angiogenesis, which can help prevent the growth and spread of tumors. In addition, 9,10-Dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one has been shown to induce DNA damage and activate DNA repair mechanisms, which can help prevent cancer development.
実験室実験の利点と制限
9,10-Dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and has a high potency for inducing tumors. In addition, 9,10-Dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one has been extensively studied, and there is a large body of literature on its effects on cancer development. However, there are also several limitations to using 9,10-Dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one in laboratory experiments. The compound can be toxic to animals, and its effects can vary depending on the species, strain, and dose used. In addition, 9,10-Dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one-induced tumors may not accurately reflect the development and progression of human cancers.
将来の方向性
There are several future directions for research on 9,10-Dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one. One area of research is to investigate the mechanisms by which 9,10-Dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one induces DNA damage and activates oncogenes, which could lead to the development of new cancer therapies. Another area of research is to study the effects of 9,10-Dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one on other organs, such as the lung and liver, and to investigate the potential for 9,10-Dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one to induce cancer in humans. Finally, there is a need for more research on the limitations and potential alternatives to using 9,10-Dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one in laboratory experiments.
合成法
9,10-Dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one can be synthesized through several methods, including the oxidation of 3-methylcholanthrene or the reduction of 9,10-epoxy-9,10-dihydro-3-methylcholanthrene. The most commonly used method involves the oxidation of 3-methylcholanthrene with potassium permanganate in acetic acid.
科学的研究の応用
9,10-Dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one is extensively used in scientific research as a carcinogen to induce tumors in animals for the study of cancer development and progression. The compound has been shown to induce mammary gland tumors in rats, mice, and other animals, making it a valuable tool for studying breast cancer. In addition, 9,10-Dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one has also been used to study the effects of carcinogens on other organs, such as the lung and liver.
特性
CAS番号 |
127861-40-9 |
|---|---|
製品名 |
9,10-Dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one |
分子式 |
C21H16O3 |
分子量 |
316.3 g/mol |
IUPAC名 |
9,10-dihydroxy-3-methyl-9,10-dihydro-1H-benzo[j]aceanthrylen-2-one |
InChI |
InChI=1S/C21H16O3/c1-10-2-3-11-8-15-12-6-7-17(22)21(24)14(12)5-4-13(15)16-9-18(23)19(10)20(11)16/h2-8,17,21-22,24H,9H2,1H3 |
InChIキー |
UALOIRUKSTWXFU-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=O)CC3=C2C(=CC4=C3C=CC5=C4C=CC(C5O)O)C=C1 |
正規SMILES |
CC1=C2C(=O)CC3=C2C(=CC4=C3C=CC5=C4C=CC(C5O)O)C=C1 |
同義語 |
9,10-dihydroxy-3MC-2-one 9,10-dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one 9,10-dihydroxy-9,10-dihydro-3-methylcholanthrene-2-one, (9S-trans) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



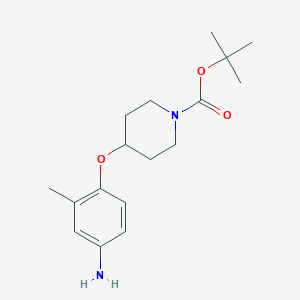
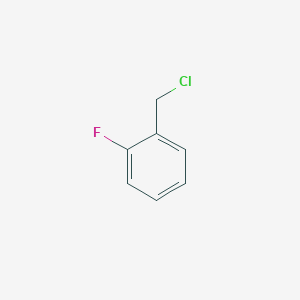
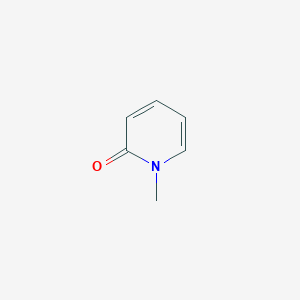
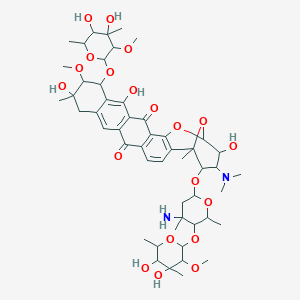
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-Amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B167076.png)
